Thermodynamic Stability Ranking: Standard Enthalpy of Formation (Gas Phase) for Isomers
The thermodynamic stability of the three chloroacetophenone isomers was established through rotating-bomb combustion calorimetry and Calvet microcalorimetry. In the gas phase at T = 298.15 K, the standard molar enthalpy of formation (ΔfHm°(g)) was found to be -107.4 ± 2.4 kJ/mol for 3'-chloroacetophenone, positioning it as having intermediate stability between its isomers [1]. Specifically, it is more stable than 4'-chloroacetophenone but less stable than 2'-chloroacetophenone.
| Evidence Dimension | Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfHm°(g)) |
|---|---|
| Target Compound Data | -107.4 ± 2.4 kJ/mol |
| Comparator Or Baseline | 2'-Chloroacetophenone: -99.4 ± 2.1 kJ/mol; 4'-Chloroacetophenone: -117.6 ± 2.5 kJ/mol |
| Quantified Difference | 3'-Cl is 8.0 kJ/mol more stable than 2'-Cl and 10.2 kJ/mol less stable than 4'-Cl. |
| Conditions | Rotating-bomb combustion calorimetry; Calvet microcalorimetry; T = 298.15 K; Gas phase. |
Why This Matters
This quantitative stability ranking is critical for process chemists evaluating reaction energetics, as it predicts relative reactivity and potential for exothermic runaway, directly impacting safety and scalability considerations.
- [1] Ribeiro da Silva, M. A. V.; Amaral, L. M. P. F. Standard molar enthalpies of formation of monochloroacetophenone isomers. J. Chem. Thermodyn. 2010, 42, 1473-1477. View Source
